Piperazine dihydrobromide is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It was first used as a solvent for uric acid and later introduced as an anthelmintic agent in 1953 . It is a valuable product used in the production of surfactants, antioxidants, plastics, synthetic resins and fibers, rubbers, corrosion inhibitors, and catalysts for preparing polyurethanes, dyes, and effective pharmaceuticals .
Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
The molecular formula of Piperazine dihydrobromide is C4H12Br2N2 . It has a molecular weight of 247.96 g/mol . The InChIKey of Piperazine dihydrobromide is UXWKNNJFYZFNDI-UHFFFAOYSA-N .
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid . It is hygroscopic, which means it readily absorbs water from the environment . It has a slightly bitter taste and a faint, amine-like odor .
Piperazine dihydrobromide is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is primarily recognized for its pharmacological properties and is utilized in various scientific applications.
Piperazine dihydrobromide is classified as a pharmaceutical compound and falls under the category of antiviral agents due to its activity against certain viruses. It is also categorized as a piperazine derivative, which includes a wide range of compounds with diverse biological activities.
The synthesis of piperazine dihydrobromide typically involves the following steps:
One method for synthesizing piperazine dihydrobromide involves reacting piperazine with an excess of hydrobromic acid in a solvent like water or ethanol at elevated temperatures. The resulting solution is cooled to precipitate the dihydrobromide salt, which can then be filtered and dried .
The molecular structure of piperazine dihydrobromide can be represented as follows:
The structure consists of a piperazine ring (C4H10N2) with two bromide ions associated with it, forming the dihydrobromide salt.
Piperazine dihydrobromide exhibits a melting point range of approximately 166-170 °C, indicating its stability as a solid compound under standard conditions .
Piperazine dihydrobromide can participate in various chemical reactions, including:
For instance, when reacted with alkyl halides, piperazine dihydrobromide can yield N-alkylated piperazines. The reaction typically requires a base to facilitate the substitution process .
Piperazine dihydrobromide exhibits its biological effects primarily through interactions with neurotransmitter receptors and ion channels. It has been shown to possess activity against certain viral infections by inhibiting viral replication mechanisms.
Studies have indicated that derivatives of piperazine, including piperazine dihydrobromide, can inhibit norovirus activity, showcasing their potential as antiviral agents . The effective concentration required for inhibition varies among different derivatives.
Piperazine dihydrobromide has several scientific uses:
The development of piperazine salt synthesis has evolved significantly from early citrate and adipate forms to advanced hydrobromide salts. Initial methodologies focused on carboxylate salts for antifungal and antiparasitic applications (e.g., piperazine citrate), but encountered limitations in solubility and bioavailability. The shift toward hydrobromide salts began with the recognition that bromide counterions enhance crystallinity and stability—critical properties for pharmaceutical processing. A landmark advancement emerged from the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, where hydrobromide salts demonstrated superior isolation efficiency compared to hydrochlorides due to reduced hygroscopicity [7]. This transition leveraged alkyl halide bromination and acid-base neutralization techniques, enabling precise stoichiometric control for dihydrobromide formation. By the 2000s, methodologies incorporated hydrogen bromide (HBr) in acetic acid or ethanol, facilitating high-purity (>95%) crystalline products suitable for GMP manufacturing [7] [8].
Bromination of piperazine derivatives requires stringent stoichiometry to ensure complete di-salt formation. Key approaches include:
Table 1: Bromination Methods for Piperazine Dihydrobromide Synthesis
Method | Reagents | Solvent | Yield (%) | Purity |
---|---|---|---|---|
Direct Neutralization | HBr (aq), piperazine freebase | Ethanol | 85–92 | >95% |
Alkylation-Bromination | 1,2-Dibromoethane, HBr/acetic acid | Methanol | 75–81 | 90–95% |
Recrystallization | Crude salt, acetone | Methanol | 95* | ≥95% |
*Yield after refinement [7] [8].
Recent innovations emphasize solvent reduction and catalyst-free synthesis to minimize environmental impact. Mn(OAc)₃-mediated radical cyclizations generate piperazine-dihydrofuran hybrids without solvents, achieving yields of 31–81% [6]. Similarly, artemisinin-piperazine-phosphoramide mustard hybrids are synthesized via catalyst-free sequential substitutions, highlighting the compatibility of dihydrobromide intermediates with green chemistry principles [9]. Microwave-assisted techniques further accelerate cyclizations, reducing reaction times by 60% compared to conventional heating [6]. These approaches align with sustainable objectives by eliminating volatile organic solvents and minimizing waste.
Piperazine dihydrobromide offers distinct advantages over citrate, adipate, and hydrochloride salts in pharmaceutical applications:
Table 2: Physicochemical Properties of Piperazine Salts
Salt Type | Aqueous Solubility (g/L) | Hygroscopicity | Melting Point (°C) |
---|---|---|---|
Dihydrobromide | 120–150 | Low | 210–250 |
Citrate | 50–70 | Moderate | 135–140 |
Adipate | 30–40 | Low | 148–152 |
Hydrochloride | 100–130 | High | 290–295 |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1